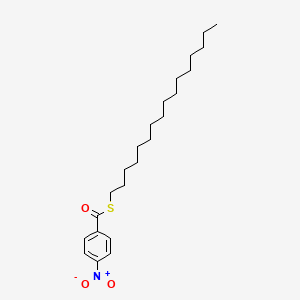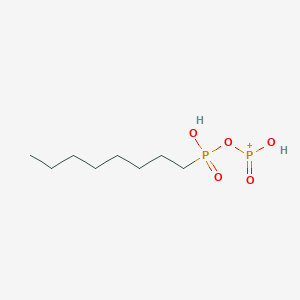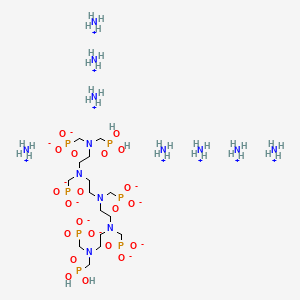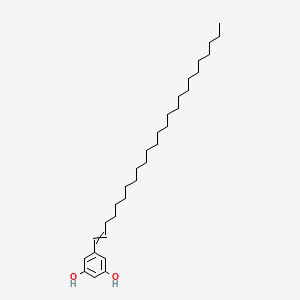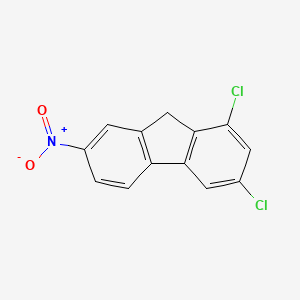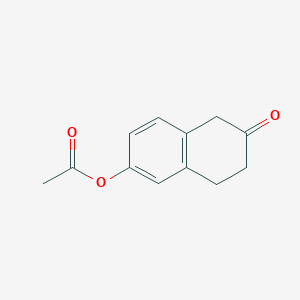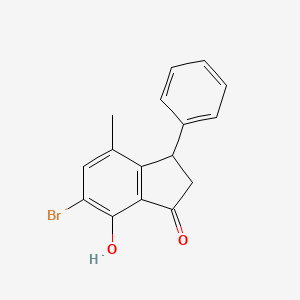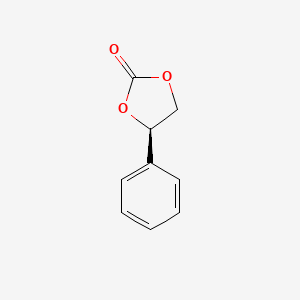![molecular formula C15H37FSi3 B14359782 {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) CAS No. 93361-49-0](/img/structure/B14359782.png)
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) is a unique organosilicon compound characterized by its complex structure. This compound is notable for its applications in various fields, including organic synthesis and materials science. Its structure includes both tert-butyl and trimethylsilane groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) typically involves the reaction of di-tert-butylchlorosilane with appropriate fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form silanols or reduction to yield silanes.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like alkoxides, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents like tetrahydrofuran or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield silyl ethers, while oxidation can produce silanols.
Applications De Recherche Scientifique
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Materials Science: The compound is utilized in the development of advanced materials, including silicon-based polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism by which {[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) exerts its effects involves the interaction of its silicon centers with various molecular targets. The presence of both tert-butyl and trimethylsilane groups allows for unique reactivity patterns, including the stabilization of transition states and intermediates in chemical reactions. The molecular pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for its applications in synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Known for its use as a protecting group in organic synthesis.
Trimethylsilyl chloride: Commonly used in the protection of hydroxyl groups in organic molecules.
Triethylsilyl ether: Utilized in the protection of alcohols and phenols during chemical synthesis .
Uniqueness
{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane) stands out due to its combination of tert-butyl and trimethylsilane groups, which provide unique steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Propriétés
Numéro CAS |
93361-49-0 |
|---|---|
Formule moléculaire |
C15H37FSi3 |
Poids moléculaire |
320.71 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-ditert-butyl-fluorosilane |
InChI |
InChI=1S/C15H37FSi3/c1-14(2,3)19(16,15(4,5)6)13(17(7,8)9)18(10,11)12/h13H,1-12H3 |
Clé InChI |
OCABEPHAYHZMRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


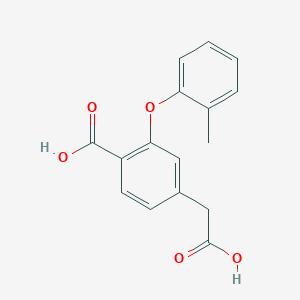
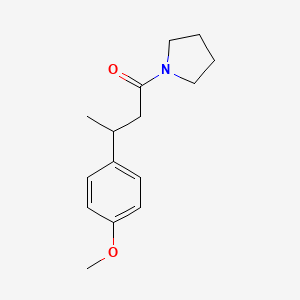
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
